molecular formula C12H16N2O3S B1229254 1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone

1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone

Cat. No. B1229254
M. Wt: 268.33 g/mol
InChI Key: CSXZOGWWQNYZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone is a heteroarene.

Scientific Research Applications

Anticancer Activity

1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone and its analogs have demonstrated potential in cancer research. A study by Haridevamuthu et al. (2023) explored sulfur-containing heterocyclic analogs, noting their selectivity towards laryngeal cancer cells. These compounds, including hydroxyl-containing benzo[b]thiophene analogs, exhibited antiproliferative activity and induced apoptotic cell death in vitro. The presence of a hydroxyl group was crucial for this activity, and these compounds also enhanced antioxidant enzyme activity and reduced ROS production in HEp-2 cells, suggesting a role in cancer therapy (Haridevamuthu et al., 2023).

Synthesis and Characterization

Research into the synthesis and characterization of similar compounds has also been a focus. For instance, the synthesis of suitably functionalized benzo[b]thiophenes, which could serve as key intermediates in the synthesis of benzothienopyranones, was described by Pradhan and De (2005). This involved a one-pot synthesis approach and highlighted the utility of these compounds in broader synthetic pathways (Pradhan & De, 2005).

Antioxidant and Antimicrobial Properties

Compounds similar to this compound have been investigated for their antioxidant and antimicrobial properties. Gopi et al. (2016) synthesized novel chalcone derivatives and assessed their antioxidant and antimicrobial activities. The study found that these compounds showed significant activity, warranting further research into their potential therapeutic uses (Gopi et al., 2016).

Antimycotic Activity

In another study, Raga et al. (1992) synthesized a series of (benzo[b]thienyl)methyl ethers, demonstrating preliminary antimycotic activity. This research contributed to the understanding of structure-activity relationships in the development of antimycotic agents (Raga et al., 1992).

Antiviral Activity

The antiviral activity of related compounds was explored by Attaby et al. (2006), who synthesized heterocyclic compounds with potential anti-HSV1 and anti-HAV-MBB activity. Their study provided insights into the synthesis and potential therapeutic applications of these compounds in antiviral treatment (Attaby et al., 2006).

properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

1-(3-hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-ylimidazol-1-ium-2-yl)ethanone

InChI

InChI=1S/C12H16N2O3S/c1-8(15)12(4)13(16)10(9-6-5-7-18-9)11(2,3)14(12)17/h5-7,17H,1-4H3

InChI Key

CSXZOGWWQNYZQR-UHFFFAOYSA-N

SMILES

CC(=O)C1(N(C(C(=[N+]1[O-])C2=CC=CS2)(C)C)O)C

Canonical SMILES

CC(=O)C1(N(C(C(=[N+]1[O-])C2=CC=CS2)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone
Reactant of Route 2
1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone
Reactant of Route 3
1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone
Reactant of Route 4
1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone
Reactant of Route 5
1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone
Reactant of Route 6
1-(3-Hydroxy-2,4,4-trimethyl-1-oxido-5-thiophen-2-yl-2-imidazol-1-iumyl)ethanone

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